Cas no 1851606-04-6 (1H-1,2,3-Triazole-5-methanol, α-(2-amino-1-methylethyl)-1-methyl-)

1H-1,2,3-Triazole-5-methanol, α-(2-amino-1-methylethyl)-1-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-5-methanol, α-(2-amino-1-methylethyl)-1-methyl-
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- Inchi: 1S/C7H14N4O/c1-5(3-8)7(12)6-4-9-10-11(6)2/h4-5,7,12H,3,8H2,1-2H3
- InChI Key: ZCQQTYCEWKDLEK-UHFFFAOYSA-N
- SMILES: C(C1=CN=NN1C)(O)C(C)CN
1H-1,2,3-Triazole-5-methanol, α-(2-amino-1-methylethyl)-1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683599-10.0g |
3-amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol |
1851606-04-6 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-683599-2.5g |
3-amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol |
1851606-04-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-683599-0.05g |
3-amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol |
1851606-04-6 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-683599-0.25g |
3-amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol |
1851606-04-6 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-683599-0.1g |
3-amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol |
1851606-04-6 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-683599-0.5g |
3-amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol |
1851606-04-6 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-683599-5.0g |
3-amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol |
1851606-04-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-683599-1.0g |
3-amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol |
1851606-04-6 | 95.0% | 1.0g |
$986.0 | 2025-03-12 |
1H-1,2,3-Triazole-5-methanol, α-(2-amino-1-methylethyl)-1-methyl- Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on 1H-1,2,3-Triazole-5-methanol, α-(2-amino-1-methylethyl)-1-methyl-
1H-1,2,3-Triazole-5-methanol, α-(2-amino-1-methylethyl)-1-methyl-
The compound 1H-1,2,3-Triazole-5-methanol, α-(2-amino-1-methylethyl)-1-methyl- (CAS No. 1851606-04-6) is a versatile organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds known for their stability and reactivity. The presence of the triazole ring in its structure provides unique electronic properties that make it an attractive candidate for various chemical transformations.
Recent studies have highlighted the potential of 1H-1,2,3-Triazole-5-methanol derivatives in drug discovery. Researchers have explored its role as a scaffold for developing bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and infectious diseases. The α-(2-amino-1-methylethyl)-substituted triazole moiety has shown promising results in modulating enzyme activity and receptor binding, making it a valuable component in medicinal chemistry.
In the context of agrochemicals, this compound has been investigated for its potential as a fungicide or plant growth regulator. The triazole-based structure has demonstrated effectiveness in inhibiting fungal pathogens while exhibiting low toxicity to non-target organisms. This dual functionality underscores its importance in sustainable agriculture practices.
From a synthetic perspective, the preparation of CAS No. 1851606-04-6 involves advanced methodologies such as click chemistry and catalytic cross-coupling reactions. These techniques allow for the efficient construction of complex molecules with high precision. The methanol group at position 5 of the triazole ring plays a critical role in solubility and reactivity, enabling further functionalization for diverse applications.
Moreover, computational studies have provided insights into the electronic properties and conformational flexibility of this compound. Molecular modeling techniques have revealed that the α-(2-amino-1-methylethyl) substituent enhances hydrogen bonding capabilities, which is crucial for interactions with biological targets. Such findings have guided experimental efforts to optimize its pharmacokinetic profiles.
Looking ahead, the integration of machine learning algorithms with traditional medicinal chemistry approaches is expected to accelerate the discovery of novel derivatives based on CAS No. 1851606-04-6. These advancements will likely expand its utility across multiple industries while addressing current challenges in drug delivery and environmental sustainability.
In conclusion, 1H-1,2,3-Triazole-5-methanol, α-(2-amino-1-methylethyl)-1-methyl- (CAS No. 1851606-04-6) stands as a testament to the innovative potential of heterocyclic compounds in modern science. Its unique structural features and versatile reactivity continue to drive cutting-edge research across various disciplines.
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